(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The target compound features a benzo[d]thiazole core partially saturated at positions 2 and 3, forming a 2,3-dihydrobenzo[d]thiazole scaffold. Key structural elements include:
- (Z)-configuration: The imino group ((2-methylbenzoyl)imino) adopts a Z-geometry, influencing steric interactions and molecular recognition.
- 2-Ethoxy-2-oxoethyl substituent: Introduces steric bulk and electronic effects via the ethoxycarbonyl moiety.
This structure is synthesized via cyclization and substitution reactions, as inferred from analogous protocols in and .
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-2-(2-methylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-4-28-19(25)13-24-17-11-10-15(21(27)29-5-2)12-18(17)30-22(24)23-20(26)16-9-7-6-8-14(16)3/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRPUEJBZSANOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, identified by CAS No. 865246-90-8, is a thiazole derivative with potential biological activity. This compound has garnered attention due to its structural features that suggest various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Molecular Formula and Weight
- Molecular Formula : C22H22N2O5S
- Molecular Weight : 426.49 g/mol
Structural Features
The compound contains:
- A thiazole ring system.
- An ethoxy group contributing to its solubility.
- A benzoyl imino group that may enhance biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, the most active derivatives showed Minimum Inhibitory Concentration (MIC) values ranging between 1.56 and 6.25 µg/mL against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 16 | 1.56 - 6.25 | E. coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus |
| Compound X | 3.12 | E. coli |
| Compound Y | 4.75 | Staphylococcus aureus |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that certain substitutions on the thiazole ring significantly influence cytotoxic activity against various cancer cell lines . For instance, compounds with electron-donating groups demonstrated enhanced activity.
Case Study: Anticancer Efficacy
In a comparative study of thiazole derivatives against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), certain compounds displayed IC50 values less than those of standard treatments like doxorubicin, indicating promising anticancer properties .
Table 2: Anticancer Activity of Selected Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 | Jurkat |
| Compound 10 | 1.98 | HT-29 |
| Compound X | <1.00 | Jurkat |
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets or pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
A. Benzo[d]thiazole Derivatives
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6): Lacks the dihydrothiazole ring and imino group. The amino group at position 2 increases nucleophilicity but reduces conformational rigidity compared to the target compound .
- Methyl 2-aminobenzo[d]thiazole-6-carboxylate (): Methyl ester substitution reduces steric hindrance compared to the ethoxy group in the target compound. Demonstrates versatility in O-substitution, enabling functional group diversification .
B. Dihydrothiazole Derivatives
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Replaces the thiazole ring with a tetrahydrothiophene, altering electronic properties.
C. Fused Heterocyclic Systems
Substituent Effects
A. Ester Groups
B. Aromatic Substituents
- 2-Methylbenzoyl vs.
- 4-Hydroxyphenyl (): Introduces hydrogen-bond donor capacity, improving water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
